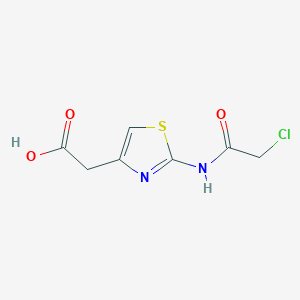

2-(2-Chloroacetamido)-4-thiazoleacetic acid

Description

Historical Development of Thiazole Chemistry

The foundation of thiazole chemistry traces back to November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber established the fundamental principles of thiazole research. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber provided the definitive description of thiazole as nitrogen and sulfur-containing substances with the formula (CH)₃NS, which relate to pyridine as thiophene relates to benzene. This groundbreaking work proved the existence of both thiazole and isothiazole, although neither compound was known in the free state at that time, and established the nomenclature system that continues to influence modern thiazole chemistry.

The historical development involved significant controversy and refinement of understanding over several decades. Hantzsch and Weber's initial work led them to discover thiazole indirectly through their investigation of alpha-thiocyanoacetone imine, obtained from the reaction of ammonium thiocyanate with chloroacetone. Their careful structural analysis revealed the cyclic nature of these compounds and demonstrated that what had been previously described as thiocyanoacetone derivatives were actually thiazole structures. The synthesis of 4-methylthiazole marked the first preparation of a free thiazole compound, establishing a milestone in heterocyclic chemistry that would influence decades of subsequent research.

The historical controversy surrounding thiazole structure determination extended for thirty-six years, involving heated debates between Hantzsch and Tcherniac about the correct constitutional formulas of these compounds. This prolonged scientific discourse ultimately led to improved synthetic methods and a deeper understanding of thiazole isomerization processes, including the discovery that thiocyanoacetone could isomerize to methyloxythiazole through hydration-dehydration processes catalyzed by strong acids. The resolution of these structural questions provided the theoretical framework necessary for the development of more complex thiazole derivatives like 2-(2-Chloroacetamido)-4-thiazoleacetic acid.

Significance of this compound in Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its unique combination of functional groups that provide multiple sites for chemical modification and biological interaction. The compound's significance stems from its representation of a sophisticated synthetic target that incorporates both the fundamental thiazole heterocycle and strategically positioned reactive groups. The chloroacetamido functionality provides an electrophilic site that can participate in nucleophilic substitution reactions, while the acetic acid group offers both hydrogen bonding capability and potential for ester formation.

Research investigations have demonstrated that compounds containing the thiazole ring system exhibit broad spectrum biological activities, making derivatives like this compound valuable templates for medicinal chemistry applications. The compound serves as an intermediate in synthetic pathways leading to more complex molecular architectures, particularly in the development of pharmaceutical agents where the thiazole moiety contributes to biological activity through its aromatic character and heteroatom positioning. The presence of the chloroacetamido group enhances the compound's reactivity profile, enabling further chemical transformations that can modulate biological properties.

The commercial availability of this compound through multiple chemical suppliers with purities ranging from 95% to 98% indicates its established role as a research chemical and synthetic intermediate. This accessibility has facilitated its incorporation into diverse research programs, from fundamental studies of thiazole chemistry to applied investigations in drug discovery and materials science. The compound's stability under standard laboratory conditions, combined with its well-characterized chemical properties, makes it an attractive starting material for synthetic chemists developing new thiazole-based compounds.

Position within the Thiazole Derivative Classification System

Within the comprehensive classification system for heterocyclic compounds, this compound belongs to the category of five-membered rings containing nitrogen and sulfur as heteroatoms. According to the Chemical Patent Classification system, thiazole derivatives are classified under section C07D, specifically within the subcategory for heterocyclic compounds containing nitrogen and sulfur atoms. The compound represents a substituted 1,3-thiazole derivative, where the basic thiazole ring structure has been modified through the attachment of functional groups at specific positions.

The systematic classification places this compound among the azoles, a large family of five-membered heterocycles that includes imidazoles, oxazoles, and thiazoles. The thiazole ring system exhibits significant pi-electron delocalization and possesses aromaticity characteristics that are more pronounced than the corresponding oxazoles, as evidenced by proton nuclear magnetic resonance chemical shift data showing absorption between 7.27 and 8.77 parts per million. This aromatic character contributes to the stability and reactivity patterns observed in thiazole derivatives.

The specific substitution pattern of this compound, with the chloroacetamido group at position 2 and the acetic acid group at position 4, represents a well-defined structural class within thiazole chemistry. This substitution pattern is significant because the calculated pi-electron density marks carbon-5 as the primary site for electrophilic substitution, while carbon-2 contains a hydrogen atom susceptible to deprotonation. The presence of the electron-withdrawing chloroacetamido group at position 2 modifies the electronic distribution within the ring system, potentially altering both chemical reactivity and biological activity compared to unsubstituted thiazoles.

Structure-Activity Relationship Overview

The structure-activity relationships governing this compound reflect the fundamental principles that make thiazole derivatives valuable in medicinal chemistry and chemical biology. The thiazole ring system provides an essential pharmacophoric element that has been identified in numerous biologically active compounds, including vitamins, antibiotics, and pharmaceutical agents. The specific positioning of substituents on the thiazole ring significantly influences both chemical reactivity and biological activity patterns.

The chloroacetamido functionality at position 2 of the thiazole ring introduces several important structural features that affect activity relationships. The chlorine atom provides an electron-withdrawing effect that modifies the electronic properties of the entire ring system, potentially enhancing binding interactions with biological targets through modified hydrogen bonding patterns and electrostatic interactions. The amide linkage contributes to molecular rigidity and provides additional hydrogen bonding sites that can influence binding affinity and selectivity in biological systems.

The acetic acid group attached at position 4 of the thiazole ring serves multiple roles in structure-activity relationships. This carboxylic acid functionality can exist in ionized form under physiological conditions, providing opportunities for ionic interactions with positively charged amino acid residues in protein binding sites. Additionally, the acetic acid group can be readily modified through ester formation or amide coupling reactions, enabling the synthesis of prodrug forms or conjugates with enhanced pharmacological properties.

Table 1: Structural Components and Their Functional Contributions

| Structural Component | Position | Functional Contribution | Impact on Activity |

|---|---|---|---|

| Thiazole Ring | Core | Aromatic character, pi-electron system | Provides fundamental pharmacophore |

| Chloroacetamido Group | Position 2 | Electron withdrawal, hydrogen bonding | Modulates electronic properties |

| Acetic Acid Group | Position 4 | Ionic interactions, synthetic handle | Enables further derivatization |

| Sulfur Atom | Ring position 1 | Heteroatom bonding, electronic effects | Contributes to aromatic stability |

| Nitrogen Atom | Ring position 3 | Hydrogen bonding acceptor | Enhances binding interactions |

Properties

IUPAC Name |

2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3S/c8-2-5(11)10-7-9-4(3-14-7)1-6(12)13/h3H,1-2H2,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBONMJTQXKNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)NC(=O)CCl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361454 | |

| Record name | 2-(2-Chloroacetamido)-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65243-18-7 | |

| Record name | 2-(2-Chloroacetamido)-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of Thiazole Derivatives with Chloroacetyl Chloride

The most straightforward and commonly reported method involves the reaction of chloroacetyl chloride with thiazole derivatives, especially 2-amino-4-thiazoleacetic acid or its esters, under basic conditions.

- Reaction : Chloroacetyl chloride reacts with the amino group on the thiazole ring to form the chloroacetamido linkage.

- Conditions : Typically performed in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid by-product and promote the reaction.

- Optimization : Industrial synthesis may use continuous flow reactors to improve yield and purity.

- Outcome : This method yields 2-(2-chloroacetamido)-4-thiazoleacetic acid with good selectivity and moderate to high yields.

| Parameter | Details |

|---|---|

| Starting materials | 2-Amino-4-thiazoleacetic acid, chloroacetyl chloride |

| Base | Sodium hydroxide (NaOH) |

| Solvent | Typically aqueous or organic solvents compatible with acyl chlorides |

| Temperature | Mild, often room temperature to slightly elevated |

| Yield | Moderate to high (varies with conditions) |

| Purity | High, suitable for research use |

This method is widely used due to its simplicity and the availability of starting materials.

One-Pot Synthesis via Thiourea and Chloroacetoacetic Acid Esters

An alternative synthetic approach involves a one-pot reaction starting from thiourea and 4-chloroacetoacetic acid ethyl ester, which undergo ring closure and subsequent hydrolysis to yield thiazoleacetic acid derivatives. This method is more commonly reported for related intermediates but can be adapted for the target compound.

Step 1: Ring Closure

- React thiourea with ethyl 4-chloroacetoacetate in water at 20-45 °C.

- Molar ratio: approximately 1:1 to 1.25:1 (chloroacetoacetate:thiourea).

- Reaction produces 2-aminothiazole-4-acetic acid ethyl ester intermediate.

Step 2: Hydrolysis

- Addition of alkali (NaOH or KOH) at 20-45 °C to hydrolyze the ester to the acid.

Step 3: Acidification and Isolation

- Acidify the reaction mixture with HCl to precipitate the product.

- Filtration and drying yield the pure acid.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Ring closure | Thiourea + ethyl 4-chloroacetoacetate | 20–45 | Reaction time ~1.5–3 hours |

| Hydrolysis | NaOH or KOH | 20–45 | Reaction time ~0.5 hours |

| Acidification | HCl | 0–5 | pH adjusted to ~4 |

| Yield | 78–86% | Purity >99% |

This method is advantageous for its one-pot nature, reducing isolation steps and improving efficiency.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Steps | Conditions (Temp, Solvent) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Amino-4-thiazoleacetic acid + chloroacetyl chloride | Acylation under basic conditions | RT to mild heat, aqueous/organic | Moderate to High | Simple, direct, widely used |

| 2 | Thiourea + ethyl 4-chloroacetoacetate | One-pot ring closure, hydrolysis, acidification | 20–45 °C, aqueous | 78–86 | One-pot, efficient, high purity |

| 3 | ω-Bromoacetoacetanilide + thiourea | Single-step thiazole formation + amidation | Mild, organic solvents | Variable | For analog synthesis, more complex |

| 4 | Potassium salts of dithiocarbamic acids + chloroacetamido thiazole esters | Nucleophilic substitution | Organic solvents, mild heat | Variable | Used for substituted derivatives |

Research Findings and Optimization Notes

- Reaction Optimization : The one-pot synthesis method benefits from careful control of temperature and molar ratios to maximize yield and purity. For example, maintaining 20-30 °C during ring closure and hydrolysis steps improves product quality.

- Purity : High purity (>99%) can be achieved by activated carbon treatment and careful pH control during precipitation.

- Industrial Adaptation : Continuous flow reactors for the acylation step can enhance scalability and reproducibility.

- Characterization : Products are confirmed by spectroscopic methods including NMR, IR, and mass spectrometry to ensure structural integrity.

Chemical Reactions Analysis

Substitution Reactions

The chloroacetamido group undergoes nucleophilic substitution, enabling functionalization:

-

Hydrolysis : Reacting with aqueous bases (e.g., NaOH) cleaves the chloroacetamido group, forming 2-amino-4-thiazoleacetic acid derivatives .

-

Amination : Reaction with aryl amines replaces the chlorine atom, yielding 2-arylamino-4-thiazoleacetic acids (e.g., p-tolyl or m-chlorophenyl derivatives) .

Example :

Conditions: Reflux in ethanol, 6–8 hours .

Condensation and Cyclization

The acetic acid moiety participates in condensation reactions:

-

Schiff Base Formation : Reacting with aldehydes under acidic conditions forms imine derivatives. For example, condensation with benzaldehyde yields a Schiff base with antimicrobial activity .

-

Cyclization : Heating with dehydrating agents (e.g., P₂O₅) induces cyclization to form thiazolo[5,4-d]pyrimidine derivatives .

Mechanistic Insight :

DFT studies suggest Zn(II) catalysis facilitates tautomerization and condensation steps, lowering activation energy barriers .

Metal Coordination and Catalysis

The thiazole ring and carboxylic acid group enable metal coordination:

-

Zn(II) Complexation : The nitrogen of the thiazole ring and oxygen of the carboxylic acid bind Zn(II), forming stable complexes that enhance reactivity in aqueous media .

-

Catalytic Role : Zn(II) stabilizes transition states during amide tautomerization, critical for condensation reactions .

Functionalization of the Carboxylic Acid Group

The acetic acid group undergoes typical carboxylic acid reactions:

-

Esterification : Treatment with methanol/H₂SO₄ forms methyl esters, improving lipid solubility .

-

Amidation : Reaction with thionyl chloride followed by amines produces amides (e.g., morpholinoamide derivatives) .

Applications :

-

Methyl esters exhibit enhanced antibacterial activity against Staphylococcus aureus (MIC: 0.09 µg/mL) .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and HCl .

-

Photodegradation : UV exposure induces cleavage of the thiazole ring, forming iminoacetic acid derivatives .

Comparative Reactivity Table

Scientific Research Applications

Scientific Research Applications

2-(2-Chloroacetamido)-4-thiazoleacetic acid has a broad range of applications across various fields:

-

Chemistry

- Serves as a building block for synthesizing more complex molecules.

- Participates in substitution, oxidation, and reduction reactions, allowing the formation of various derivatives.

-

Biology

- Investigated for potential antimicrobial and antifungal properties .

- Explored for its ability to modulate sodium ion channels, impacting nerve impulse transmission.

-

Medicine

- Studied for its potential in drug development, particularly in targeting microbial infections and possibly cancer treatment.

-

Industry

- Utilized in producing chemical intermediates and pharmaceuticals, enhancing the efficiency of chemical synthesis processes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity:

- Effective against various strains of bacteria (e.g., Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

- Minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents have been reported.

Anticancer Potential

The thiazole moiety contributes to the compound's anticancer activity:

- In vitro studies have shown cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma).

- Modifications to the thiazole structure can enhance efficacy against these cell lines.

Antimicrobial Activity Study

A study demonstrated that thiazole derivatives displayed potent activity against:

| Activity Type | Target Organism | IC/MIC | Notes |

|---|---|---|---|

| Antibacterial | Pseudomonas aeruginosa | MIC = 32-42 µg/mL | Comparable to fluconazole |

| Antifungal | Candida albicans | MIC = 24-26 µg/mL | Enhanced by halogen substituents |

Cytotoxicity Against Cancer Cells

In vitro assessments of cytotoxic effects revealed:

| Activity Type | Cell Line | IC | Notes |

|---|---|---|---|

| Cytotoxicity | HepG2 (liver cancer) | IC < 10 µM | Promising lead for drug development |

| Cytotoxicity | PC12 (neuroblastoma) | IC < 15 µM | Potential neuroprotective effects |

Mechanism of Action

The mechanism of action of 2-(2-chloroacetamido)-4-thiazoleacetic acid involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The thiazole ring can also interact with various biological pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Chloroacetamido Groups

Compound A : (Z)-2-(2-Chloroacetamido)-α-(methoxyimino)-4-thiazoleacetic acid

- CAS : 64486-18-6

- Formula : C₈H₈ClN₃O₄S

- Molecular Weight : 277.68 g/mol .

- Key Differences: The addition of a methoxyimino group at the α-position enhances steric hindrance, altering reactivity in cephalosporin synthesis compared to the parent compound .

- Applications : Intermediate in β-lactam antibiotics .

Compound B : 2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid

Benzoic Acid and Benzamide Derivatives

Compound C : 4-(2-Chloroacetamido)benzoic acid

- CAS : 4596-39-8

- Formula: C₉H₈ClNO₃

- Molecular Weight : 213.62 g/mol .

- Key Differences : The benzene ring replaces the thiazole core, reducing heterocyclic reactivity. This compound is used in coupling reactions for aryl amide synthesis .

Compound D : Methyl 4-chloro-2-(2-chloroacetamido)benzoate

Heterocyclic Hybrids

Compound E : Ethyl 2-(2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate

Antimicrobial Activity

- 2-(2-Chloroacetamido)-4-thiazoleacetic Acid: Serves as a precursor to quinazolinone derivatives with superior antibacterial and antifungal activity compared to standard drugs like ciprofloxacin .

- Compound E (Thiophene derivative) : Exhibits activity against Gram-positive bacteria due to the 4-chlorophenyl group .

Structural and Functional Data Table

Biological Activity

Overview

2-(2-Chloroacetamido)-4-thiazoleacetic acid is a compound that has garnered attention due to its diverse biological activities, particularly its interaction with sodium ion (Na) channels in nerve membranes. This compound features a thiazole ring, which contributes to its unique chemical properties and biological effects.

Target Interaction

The primary target of this compound is the sodium ion channels located on nerve membranes. By binding to specific sites on these channels, the compound disrupts the normal flow of ions across the membrane, leading to a reversible blockage of sensory nerve impulses.

Biochemical Pathways

The disruption caused by this compound affects the propagation of electrical signals along nerve fibers. This mechanism may have implications for pain management and neurological research, as it can modulate sensory responses.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. This includes both antibacterial and antifungal properties. For example, certain derivatives have shown effectiveness against various strains of bacteria and fungi, with some studies reporting minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents .

Anticancer Potential

The thiazole moiety present in this compound has been linked to anticancer activity. Studies have explored its cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The results suggest that modifications to the thiazole structure can enhance its efficacy against these cell lines .

Case Studies

-

Antimicrobial Activity

A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited potent activity against Pseudomonas aeruginosa and Candida albicans. The presence of halogen substituents was found to increase antibacterial activity, particularly against Gram-positive bacteria . -

Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound derivatives on several cancer cell lines. The findings indicated that some derivatives had IC values in the low micromolar range, suggesting potential as lead compounds for further drug development .

Research Findings Summary

| Activity Type | Target Organism/Cell Line | IC / MIC | Notes |

|---|---|---|---|

| Antibacterial | Pseudomonas aeruginosa | MIC = 32-42 µg/mL | Comparable to fluconazole |

| Antifungal | Candida albicans | MIC = 24-26 µg/mL | Enhanced by halogen substituents |

| Cytotoxicity | HepG2 (liver cancer) | IC < 10 µM | Promising lead for drug development |

| Cytotoxicity | PC12 (neuroblastoma) | IC < 15 µM | Potential neuroprotective effects |

Q & A

Q. What are the standard protocols for synthesizing 2-(2-Chloroacetamido)-4-thiazoleacetic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling chloroacetyl chloride with a thiazole precursor under controlled conditions. For example, in a modified procedure by Xu et al., 2-amino-4-phenylthiazole reacts with chloroacetyl chloride in dichloromethane at 0–5°C for 0.5 hours, followed by gradual warming to 20°C for 2 hours, achieving a 54% yield . Alternative methods use ethanol as a solvent with bromine as an additive, yielding intermediates like 4-(4-chlorophenyl)thiazol-2-amine, which is further reacted with 2-(2-chloroacetamido)benzoic acid under reflux . Solvent choice (e.g., benzene vs. dichloromethane) and temperature gradients significantly affect purity and yield, necessitating optimization for specific derivatives.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on elemental analysis (to confirm stoichiometry) and IR spectrophotometry (to identify functional groups like the chloroacetamido moiety and thiazole ring vibrations) . Chromatographic methods (e.g., TLC or HPLC) verify purity and individuality of the compound . For advanced validation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are recommended, though these are not explicitly detailed in the provided evidence.

Q. What stability considerations are critical for handling this compound in laboratory settings?

The compound’s stability is influenced by moisture, temperature, and light. Safety data sheets (SDS) for analogous thiazole derivatives recommend storage in airtight containers at 2–8°C, away from ignition sources . Hydrolytic degradation of the chloroacetamido group is a concern; thus, reactions should avoid prolonged exposure to aqueous or alkaline conditions unless intentionally modifying the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in synthesis yields for this compound derivatives?

Conflicting yields (e.g., 54% vs. 69.8% in different solvents ) arise from solvent polarity, reaction time, and catalyst use. For instance, dichloromethane at low temperatures minimizes side reactions but may slow kinetics, whereas benzene at 80°C accelerates reactivity but risks decomposition. A systematic approach involves:

Q. What is the role of this compound in the synthesis of biologically active pharmaceuticals?

This compound is a key intermediate in cephalosporin antibiotics. For example, it is used in the synthesis of Ceftriaxone Sodium , where the chloroacetamido group undergoes nucleophilic substitution with a triazine-thiol moiety to enhance antibacterial activity . The thiazole ring’s electronic properties also modulate drug-receptor interactions, as seen in derivatives with antifungal and anticancer activities .

Q. How do structural modifications of the thiazole core affect the compound’s bioactivity and physicochemical properties?

- Electron-withdrawing groups (e.g., chloroacetamido): Enhance electrophilicity, improving cross-coupling reactivity in drug conjugates .

- Salt formation: Reacting the acetic acid moiety with organic bases (e.g., triethylamine) improves solubility for in vitro assays .

- Methoxyimino substitution: Derivatives like 2-Amino-α-(methoxyimino)-4-thiazoleacetic acid exhibit altered pharmacokinetics due to increased steric hindrance and metabolic stability .

Q. What analytical strategies are recommended to address discrepancies in biological activity data across studies?

Contradictions in bioactivity (e.g., antimicrobial potency) may stem from impurities, assay conditions, or structural isomerism. Mitigation strategies include:

- High-resolution LC-MS: To confirm compound identity and purity .

- Dose-response standardization: Using fixed protocols (e.g., CLSI guidelines) for MIC (Minimum Inhibitory Concentration) assays.

- Crystallography or molecular docking: To correlate structural features (e.g., thiazole ring conformation) with activity trends .

Q. What methodologies are employed to study the hydrolytic degradation pathways of this compound?

Hydrolysis of the chloroacetamido group is monitored via:

- pH-dependent kinetics: Tracking degradation rates in buffered solutions (pH 1–12) using UV-Vis or HPLC .

- Isolation of degradation products: Identifying byproducts (e.g., glycine derivatives) via preparative chromatography and structural elucidation with NMR .

Methodological Recommendations

- Synthesis: Prioritize dichloromethane at low temperatures for high-purity intermediates , or ethanol with bromine for scalable reactions .

- Characterization: Combine IR, elemental analysis, and chromatography for routine validation ; reserve NMR/MS for novel derivatives.

- Biological Assays: Use salt forms to enhance solubility and standardize protocols to minimize inter-study variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.